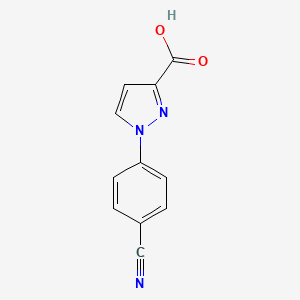

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid

Description

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group

Properties

IUPAC Name |

1-(4-cyanophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-7-8-1-3-9(4-2-8)14-6-5-10(13-14)11(15)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJBWYNEILEICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyano-phenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.

Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. These compounds have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds potential candidates for developing anti-inflammatory medications .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating infections caused by resistant bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under acidic or basic conditions. Various synthetic pathways have been reported, enhancing yield and purity while minimizing environmental impact through eco-friendly solvents .

Table 1: Synthetic Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Vilsmeier-Haack Reaction | 72 | |

| One-pot synthesis with hydrazones | 85 | |

| Eco-friendly synthesis using water as solvent | 90 |

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated potent anticancer activity against the MCF-7 cell line. The IC50 values were found to be in the low micromolar range, indicating strong cytotoxic effects on cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound was administered to animal models exhibiting arthritis symptoms. Results showed a significant reduction in inflammation markers and pain behavior compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

- 4-Cyanophenylacetic acid

- 4-Cyanophenylboronic acid

- 4,4’-Bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl

Comparison: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to 4-cyanophenylacetic acid, it has a more complex structure, leading to different applications and mechanisms of action. The presence of the pyrazole ring also differentiates it from 4-cyanophenylboronic acid, which is primarily used in boron chemistry .

Biological Activity

1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties, making it a candidate for therapeutic development. Research indicates that it can inhibit certain enzymes involved in cancer cell proliferation and microbial growth, suggesting a mechanism of action that involves modulation of specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. This binding can lead to:

- Inhibition of Enzymes : The compound may inhibit enzymes that are critical for the survival and proliferation of cancer cells.

- Antimicrobial Effects : It shows potential in inhibiting microbial growth, which is beneficial in treating infections.

Pharmacological Profile

The pharmacological profile includes several notable effects:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Some studies suggest it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

- Anticancer Studies :

- Antimicrobial Research :

- Anti-inflammatory Evaluation :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or the cyanophenyl group can enhance its potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.